Product packaging for 5-Fluoroindolizine(Cat. No.:)

5-Fluoroindolizine

Cat. No.: B13657958
M. Wt: 135.14 g/mol
InChI Key: HSSVRZKRVTTZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroindolizine is a fluorinated, N-fused bicyclic heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. The indolizine scaffold is a privileged structure in Medicinal Chemistry, known for its planar, compact architecture and physiologically compatible polarity . Incorporating a fluorine atom into this structure, a strategy employed in over 20% of marketed drugs, can significantly alter the molecule's properties by increasing lipophilicity, metabolic stability, and binding affinity for target proteins, thereby enhancing bioavailability . This compound is primarily used in research and development for constructing novel molecules with potential biological activities. Derivatives of the indolizine core have demonstrated a range of therapeutic effects in scientific studies, including anticancer, antibacterial, anti-inflammatory, and enzymatic inhibition activities . Furthermore, the π-extended conjugated system of substituted indolizines makes them excellent candidates for application in material science. Researchers explore these fluorescent properties for use in organic optoelectronic materials, such as organic light-emitting devices (OLEDs), dye-sensitized solar cells, and as fluorescent probes for sensing pH or specific metal ions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B13657958 5-Fluoroindolizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

5-fluoroindolizine

InChI

InChI=1S/C8H6FN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H

InChI Key

HSSVRZKRVTTZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2C(=C1)F

Origin of Product

United States

Synthetic Methodologies for 5 Fluoroindolizine

Strategies Based on Pyridine (B92270) Ring Annulation

The annulation of a five-membered ring onto a pre-existing pyridine scaffold is a common and versatile approach for constructing the indolizine (B1195054) framework. These methods often involve the formation of a pyridinium (B92312) ylide intermediate, which then undergoes cyclization.

Pyridinium Ylide [3+2] Cycloaddition Reactions with Activated Alkenes and Alkynes

One of the most widely utilized methods for indolizine synthesis is the [3+2] annulation of pyridinium ylides with activated alkenes or alkynes. x-mol.com This type of reaction typically yields indolizines with electron-withdrawing groups at the C1 and/or C3 positions. x-mol.com A notable development in this area is the [3+2] annulation of gem-difluoroalkenes with pyridinium ylides, which provides direct access to functionalized 2-fluoroindolizines. acs.org This reaction proceeds using ambient air as the oxidant in an open vessel, offering a practical route to these compounds. acs.org The gem-difluoroalkene serves as a C2 synthon in this process. acs.org

In a specific application of this methodology, the reaction of pyridinium ylides with α-CF3 ketones, catalyzed by copper, has been shown to produce functionalized 2-fluoroindolizines. acs.org This reaction is significant as the α-CF3 ketones act as synthetic equivalents of unstable fluoroalkynones. acs.org

Another variation involves the use of fluoronitro derivatives in the synthesis of aryl-substituted 1-fluoroindolizines. rsc.org This copper(II)-catalyzed reaction proceeds via a Michael-type addition of the ylide to the nitroalkene, followed by the formation of the five-membered ring in a stepwise [3+2] cycloaddition. rsc.org

ReactantsCatalyst/ConditionsProductReference
Pyridinium ylides and gem-difluoroalkenesAmbient airFunctionalized 2-fluoroindolizines acs.org
Pyridinium ylides and α-CF3 ketonesCopper catalystFunctionalized 2-fluoroindolizines acs.org
Pyridinium ylides and fluoronitro derivativesCopper(II) catalystAryl-substituted 1-fluoroindolizines rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Fluoroindolizine Synthesis

Cyclization of 2-Substituted Pyridine Derivatives

The intramolecular cyclization of appropriately substituted 2-alkylpyridine derivatives is another effective strategy for the synthesis of the indolizine core. Iron-catalyzed aerobic oxidation and annulation of pyridine with α-substituted allenoates represents a modern approach to functionalized indolizines. acs.org While not explicitly detailed for 5-fluoroindolizine, this method offers a potential pathway.

A study on the synthesis of 2-heterosubstituted indolizines, including 2-fluoroindolizines, utilized the base-promoted cyclization of (2-fluoroallyl)pyridinium salts derived from the ring-opening of gem-fluorohalocyclopropanes. chemrxiv.org The success of this cyclization to yield 2-fluoroindolizines was found to be dependent on the electronic properties of the allylic fragment, with a donor methyl group at the C1 position of the allylic moiety favoring the formation of the 2-fluoroindolizine. chemrxiv.org

Starting MaterialKey IntermediateProductReference
Pyridine and α-substituted allenoateNot specifiedFunctionalized indolizine acs.org
gem-Fluorohalocyclopropane(2-Fluoroallyl)pyridinium salt2-Fluoroindolizine chemrxiv.org

Table 2: Cyclization of 2-Substituted Pyridine Derivatives for Indolizine Synthesis

Palladium-Catalyzed C-H Acylation and Other Coupling Reactions

Palladium-catalyzed reactions have become powerful tools in organic synthesis. While direct palladium-catalyzed C-H acylation for the synthesis of this compound is not extensively documented in the provided results, related methodologies for C-H acylation of arenes and heteroarenes are well-established. nih.govmdpi.comrsc.org For instance, palladium-catalyzed intramolecular aromatic C-H acylation of 2-arylbenzoyl fluorides has been used for the synthesis of fluorenones. researchgate.net These methods often rely on directing groups to achieve regioselectivity. mdpi.com Such strategies could potentially be adapted for the construction of the this compound skeleton, although specific examples are not provided.

Approaches Utilizing Pyrrole (B145914) Derivatives

An alternative to building the five-membered ring onto a pyridine is to construct the six-membered pyridine ring onto a pre-existing pyrrole. The Clauson-Kaas reaction is a classic and widely used method for synthesizing N-substituted pyrroles, which can then be further elaborated into indolizine derivatives. beilstein-journals.org

A significant advancement in the synthesis of 5-fluoroindolizines from pyrrole derivatives involves a photocatalytic defluorinative coupling. nih.gov This method utilizes pyrrole-2-acetic acids and α-trifluoromethyl alkenes to generate gem-difluoroalkenes containing an unprotected pyrrole motif. nih.gov

Pyrrole DerivativeReagentKey ProcessProductReference
Pyrrole-2-acetic acidsα-Trifluoromethyl alkenesPhotocatalytic defluorinative couplinggem-Difluoroalkene with pyrrole motif nih.gov

Table 3: Synthesis of this compound Precursors from Pyrrole Derivatives

Fluorine-Directed Synthetic Pathways for this compound

Specific strategies that leverage the unique reactivity of fluorine-containing building blocks have been developed for the targeted synthesis of this compound.

Photocatalytic Defluorinative Coupling and SNV Cyclization

A novel and efficient pathway to 5-fluoro-dihydroindolizines involves a dual C-F bond cleavage of a trifluoromethyl group. nih.gov The synthesis begins with the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes, which results in the cleavage of the first C-F bond and the formation of a gem-difluoroalkene. nih.gov This intermediate, which bears an unprotected pyrrole, then undergoes a subsequent intramolecular nucleophilic vinylic substitution (SNV) reaction. nih.gov This ring-closing step forms the crucial C-N bond and involves the cleavage of the second C-F bond, ultimately yielding the 5-fluoro-dihydroindolizine core. nih.gov This methodology has also been successfully applied to the synthesis of 6-fluoro-dihydropyrido[1,2-a]indoles using indole-2-acetic acids as the starting material. nih.gov

Starting MaterialsKey StepsProductReference
Pyrrole-2-acetic acids and α-trifluoromethyl alkenes1. Photocatalytic defluorinative coupling2. Intramolecular SNV cyclization5-Fluoro-dihydroindolizine nih.gov
Indole-2-acetic acids and α-trifluoromethyl alkenes1. Photocatalytic defluorinative coupling2. Intramolecular SNV cyclization6-Fluoro-dihydropyrido[1,2-a]indole nih.gov

Table 4: Two-Step Synthesis of Fluoro-Substituted Indolizine Analogs

Reactions Involving Fluoronitro Compounds and gem-Difluoroalkenes

The construction of fluoroindolizines from fluoronitro compounds has been demonstrated as a viable synthetic route. One notable method involves the use of fluoronitroalkenes in a copper(II)-catalyzed reaction. rsc.org This process allows for the synthesis of unique aryl-substituted 1-fluoroindolizines. rsc.org The mechanism is proposed to initiate with a Michael-type addition of a pyridinium ylide to the fluoronitroalkene. This is followed by a five-membered ring formation, which can be described as a stepwise [3+2] cycloaddition. rsc.org A crucial step in this sequence is the formal elimination of nitrous acid (HNO2), which is favored over the elimination of hydrogen fluoride (B91410) (HF), leading to the formation of the indolizine ring. rsc.org This methodology has proven to be versatile, tolerating a range of substituents on the aryl rings of the starting materials and accommodating the use of quinoline (B57606) in place of pyridine. rsc.org

gem-Difluoroalkenes are also key substrates for the synthesis of fluoroindolizines. researchgate.net An oxidative [3+2] annulation of pyridinium salts with gem-difluoroalkenes has been developed to produce highly substituted 2-fluoroindolizines. researchgate.net This reaction is typically promoted by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net Furthermore, a photocatalytic approach has been employed to generate gem-difluoroalkenes from α-(trifluoromethyl)alkenes and pyrrole-2-acetic acids through a dual C–F bond cleavage. thieme-connect.com The resulting gem-difluoroalkenes then undergo a base-mediated nucleophilic substitution of vinylic fluorine (SNV) cyclization at room temperature to yield 5-fluoro-7,8-dihydroindolizines in moderate to good yields. thieme-connect.com Mechanistic studies suggest that this process is radical-mediated. thieme-connect.com

Another strategy utilizes β,β-difluoro peroxides as C2-building blocks in a [3+2] annulation with pyridinium ylides. researchgate.net Under basic conditions, this method provides a range of multisubstituted indolizines in moderate to good yields. researchgate.net The proposed mechanism involves a Kornblum-DeLaMare rearrangement of the peroxide, initiated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form a β-fluoro enone intermediate. researchgate.net The pyridinium ylide then attacks this intermediate, leading to intramolecular cyclization and subsequent oxidation and β-F elimination to furnish the final indolizine product. researchgate.net

Table 1: Synthesis of Fluoroindolizines from Fluoronitro Compounds and gem-Difluoroalkenes
Starting MaterialsKey Reagents/CatalystsProduct TypeKey FeaturesReference
Fluoronitroalkenes and Pyridinium YlidesCopper(II) catalystAryl-substituted 1-fluoroindolizinesMichael addition followed by [3+2] cycloaddition and HNO2 elimination. rsc.org
Pyridinium Salts and gem-DifluoroalkenesDBU (base)Highly substituted 2-fluoroindolizinesOxidative [3+2] annulation. researchgate.net
α-(Trifluoromethyl)alkenes and Pyrrole-2-acetic acidsPhotocatalyst, Base (e.g., NaOH)5-Fluoro-7,8-dihydroindolizinesDual C–F bond cleavage to form gem-difluoroalkene, followed by SNV cyclization. thieme-connect.com
β,β-Difluoro peroxides and Pyridinium YlidesBase (e.g., DABCO)Multisubstituted indolizines[3+2] annulation via a β-fluoro enone intermediate. researchgate.net

Synthesis from α-CF3 Ketones

α-Trifluoromethyl (α-CF3) ketones are valuable precursors for the synthesis of fluorinated compounds, including fluoroindolizines. thieme.denih.gov A copper-catalyzed [3+2] annulation of pyridinium ylides with α-CF3 ketones provides a route to functionalized 2-fluoroindolizines. scilit.comresearchgate.net This reaction represents an efficient method for constructing the fluoroindolizine core. scilit.com While the direct oxidation of secondary alcohols to α-CF3 ketones can be challenging due to the electron-withdrawing nature of the CF3 group, specific oxidative methods have been developed to facilitate this transformation. thieme.de The resulting α-CF3 ketones can then be utilized in subsequent cyclization reactions. thieme.denih.gov

Transition Metal-Catalyzed Syntheses

Copper catalysis plays a significant role in the synthesis of fluoroindolizines. As mentioned previously, copper(II) catalysts are effective in the reaction of fluoronitroalkenes and pyridinium ylides to form 1-fluoroindolizines. rsc.org The catalytic cycle involves the oxidation of an intermediate product by copper, followed by the elimination of HNO2. rsc.org Additionally, copper-catalyzed [3+2] annulation of pyridinium ylides with α-CF3 ketones is a key method for preparing functionalized 2-fluoroindolizines. scilit.com Copper catalysis is also employed in the formal SN2' defluorinative borylation of 3,3-difluoropropenes, which produces (Z)-fluoroallylboronic esters. nih.gov These intermediates are valuable for further synthetic transformations. nih.gov

Palladium catalysis is a powerful tool for constructing indolizine frameworks. One approach involves the palladium-catalyzed synthesis of C2-aroylated indolizines from 2-propargylpyridines. rsc.org The catalytic cycle is initiated by the oxidative addition of an aroyl chloride to the palladium center, which then induces a 5-endo-dig cyclization to form the indolizine skeleton. rsc.org Another strategy utilizes a cyclopentadiene-phosphine ligand with a palladium catalyst to activate the α-C(sp²)–H bond of pyrrole derivatives, which then react with 1,4-dibromo-1,3-butadienes to yield multisubstituted indolizines. acs.org Palladium-catalyzed Sonogashira coupling reactions have also been developed for the synthesis of functionalized indolizine precursors. researchgate.net

Cobalt(III) catalysis has emerged as an effective method for Csp²–H bond functionalization in the synthesis of indolizines. A Co(III)-catalyzed [4+1] cycloaddition of 2-arylpyridines or 2-alkenylpyridines with aldehydes has been developed. acs.org This protocol provides a straightforward approach to structurally diverse indolizines, including benzoindolizines, and demonstrates a broad tolerance for various functional groups. acs.orgnih.gov The use of earth-abundant cobalt offers a more sustainable alternative to precious metal catalysts like rhodium. epfl.chchemistryviews.org

Radical-Mediated Cyclization and Cross-Coupling Strategies

Radical-mediated reactions offer a distinct pathway to fluoroindolizine synthesis. The photocatalytic method to generate gem-difluoroalkenes from α-(trifluoromethyl)alkenes, which then cyclize to form 5-fluoro-7,8-dihydroindolizines, proceeds through a radical mechanism. thieme-connect.com The involvement of radical intermediates in these cyclizations allows for the formation of five- and six-membered rings under mild conditions. wikipedia.org Radical cross-coupling reactions involving gem-difluoroalkenes are also an area of active research, with the potential to create complex fluorinated molecules through the formation of α-fluoroalkylated radical intermediates. rsc.org These radical-mediated strategies often exhibit high functional group tolerance, making them a versatile tool in organic synthesis. wikipedia.org

Table 2: Transition Metal-Catalyzed and Radical-Mediated Syntheses of Fluoroindolizines
MethodologyCatalyst/ReagentStarting MaterialsProduct TypeKey FeaturesReference
Copper-Catalyzed AnnulationCu(II)Fluoronitroalkenes, Pyridinium ylides1-FluoroindolizinesStepwise [3+2] cycloaddition. rsc.org
Copper-Catalyzed AnnulationCopper catalystα-CF3 ketones, Pyridinium ylides2-Fluoroindolizines[3+2] annulation. scilit.com
Palladium-Catalyzed CyclizationPd catalyst2-Propargylpyridines, Aroyl chloridesC2-Aroylated indolizines5-endo-dig cyclization. rsc.org
Palladium-Catalyzed C-H ActivationPd catalyst, Cyclopentadiene-phosphine ligandPyrrole derivatives, 1,4-Dibromo-1,3-butadienesMultisubstituted indolizinesActivation of α-C(sp²)–H bond of pyrrole. acs.org
Cobalt(III)-Catalyzed C-H FunctionalizationCo(III) catalyst2-Arylpyridines/2-Alkenylpyridines, AldehydesStructurally diverse indolizines[4+1] cycloaddition via Csp²–H bond activation. acs.org
Radical-Mediated CyclizationPhotocatalyst, Baseα-(Trifluoromethyl)alkenes, Pyrrole-2-acetic acids5-Fluoro-7,8-dihydroindolizinesRadical-mediated dual C-F bond cleavage and cyclization. thieme-connect.com

Electrooxidative Annulation Protocols for Indolizine Scaffold Construction

Electroorganic synthesis has emerged as a powerful and environmentally benign alternative to traditional synthetic methods, often avoiding the need for harsh reagents and offering high selectivity. researchgate.net In the context of indolizine synthesis, electrooxidative methods have been developed for the construction of the core scaffold and for the introduction of various substituents. researchgate.netresearchgate.net These methods typically involve the anodic oxidation of readily available precursors to generate reactive intermediates that undergo subsequent cyclization and annulation to form the desired indolizine ring system.

Research by Guo and colleagues in 2022 described an environmentally friendly electrooxidative approach for constructing formyl- and acyl-substituted indolizines. researchgate.netresearchgate.net Another study detailed an electro-oxidative sp3 C–H bond functionalization and annulation cascade for the synthesis of novel heterocyclic substituted indolizines. This method proceeds under exogenous-oxidant-free conditions, with molecular hydrogen as the sole byproduct. However, a specific application of these electrooxidative annulation protocols for the direct synthesis of this compound is not detailed in the reviewed literature.

While direct electrooxidative synthesis of this compound remains to be explicitly reported, the synthesis of other fluoroindolizine isomers has been achieved through various methods. For instance, the synthesis of 2-fluoroindolizines has been accomplished via an oxidative [3+2] annulation of pyridinium salts with gem-difluoroalkenes. researchgate.net

It is noteworthy that alternative synthetic strategies for 5-fluoroindolizines have been explored. A notable example is the synthesis of 5-fluoroindolizines through a process involving photocatalytic defluorinative coupling and a subsequent SNV (vinylic nucleophilic substitution) cyclization. researchgate.net This highlights the ongoing efforts to develop robust methods for accessing this specific fluorinated indolizine isomer.

Further research is required to explore the applicability of electrooxidative annulation strategies for the direct and efficient synthesis of this compound. The development of such a method would be a valuable addition to the synthetic chemist's toolbox for accessing this important fluorinated heterocyclic compound.

Reactivity and Chemical Transformations of 5 Fluoroindolizine

Fundamental Reactivity Patterns of the Indolizine (B1195054) Core

The reactivity of 5-fluoroindolizine is best understood by first considering the inherent chemical behavior of the parent indolizine ring system. Indolizine is a 10π-electron aromatic heterocycle. The π-excessive nature of the five-membered pyrrole (B145914) ring and the π-deficient character of the six-membered pyridine (B92270) ring dictate its reaction patterns. nih.gov

The indolizine core is electron-rich and readily undergoes electrophilic substitution reactions. chim.it Molecular orbital calculations and experimental results consistently show that the highest electron density is located on the five-membered ring. nih.gov Consequently, electrophilic attack occurs preferentially at the C-3 position, followed by the C-1 position. Simultaneous substitution at both C-1 and C-3 can also occur under certain conditions. Common electrophilic substitutions include nitration, halogenation, acylation, and alkylation. chim.it

In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination deactivates the pyridine ring towards electrophilic attack. This deactivation further enhances the intrinsic preference for electrophilic substitution on the already electron-rich pyrrole moiety (C-1 and C-3). The primary sites of electrophilic attack are therefore expected to remain C-3 and C-1, similar to the parent indolizine.

Reaction Type Typical Reagents Expected Major Product(s) on this compound
NitrationHNO₃ / H₂SO₄5-Fluoro-3-nitroindolizine
BrominationNBS / DMF3-Bromo-5-fluoroindolizine
Acylation(RCO)₂O / Lewis Acid1-Acyl-5-fluoroindolizine and/or 3-Acyl-5-fluoroindolizine
Vilsmeier-HaackPOCl₃ / DMFThis compound-3-carbaldehyde

Nucleophilic attack on the unsubstituted, electron-rich indolizine core is generally unfavorable. chim.it However, the presence of a halogen on the pyridine ring, particularly at the C-5 position, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). Research on 2-aryl-5-chloro-6-cyano-7-methylindolizines has demonstrated that the C-5 halogen is activated towards displacement by the adjacent ring nitrogen and other electron-withdrawing groups. nih.gov These activated 5-chloroindolizines readily react with oxygen, nitrogen, and sulfur nucleophiles to yield 5-substituted products in good to excellent yields. nih.gov

For this compound, the fluorine atom itself can act as a leaving group in SNAr reactions. In many SNAr mechanisms, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.org The high electronegativity of fluorine strongly polarizes the C5–F bond, making this carbon highly electrophilic and promoting the initial nucleophilic attack. This often makes fluoride (B91410) a better leaving group than other halogens in this specific reaction type, contrary to trends seen in SN1 and SN2 reactions. youtube.com Therefore, this compound is a viable substrate for direct C-5 functionalization via SNAr pathways.

Nucleophile Reagent Example Potential Product Reference Reaction Conditions
AlkoxideSodium methoxide (B1231860) (NaOMe)5-MethoxyindolizineReflux in methanol (B129727) nih.gov
AmineMorpholine5-(Morpholin-4-yl)indolizineRoom temperature, neat amine nih.gov
ThiolateSodium thiophenoxide (NaSPh)5-(Phenylthio)indolizineBasic conditions, DMF nih.gov

Site-Specific C-H Functionalization Strategies

Direct C-H functionalization offers a powerful and atom-economical route to modify the indolizine scaffold without pre-installed functional groups.

Directed ortho metalation (DoM) is a key strategy for regioselective C-H functionalization, where a heteroatom-containing "directing metalation group" (DMG) coordinates to an organolithium base, guiding deprotonation at a nearby position. wikipedia.orgbaranlab.org In the indolizine system, the bridgehead nitrogen atom can act as an endogenous directing group, kinetically favoring deprotonation at the C-1 and C-8 positions. Furthermore, studies on 1-ester-substituted indolizines show that metalation can be guided to the C-5 position, demonstrating that reactivity can be controlled by the substitution pattern and choice of base. nih.govnih.gov

For this compound, several factors control the site of lithiation:

Inherent Acidity : The protons on the five-membered ring (C-1, C-2, C-3) are generally the most acidic.

Nitrogen Directing Effect : The N-4 atom directs lithiation to the C-1 and C-8 positions.

Fluorine Directing Effect : The fluorine atom at C-5, a moderate DMG, can direct lithiation to the C-6 position. organic-chemistry.org

The ultimate regioselectivity will depend on a delicate balance of these effects, controlled by the choice of organolithium base, solvent, and temperature. This competition allows for the potential to selectively functionalize various positions on the this compound core by carefully tuning reaction conditions.

Transition metal-catalyzed C-H borylation is a versatile method for converting C-H bonds into valuable C-B bonds, which can then be used in a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Catalysts based on iridium and rhodium are particularly effective for the borylation of heteroaromatic compounds. acs.orgnih.gov The regioselectivity of these reactions can be finely tuned by the ligand environment of the metal catalyst, which can distinguish between C-H bonds based on subtle steric and electronic differences. nih.gov

Studies on fluorinated pyridines have shown that C-H borylation can be achieved with high regioselectivity. acs.org For this compound, catalytic borylation presents a promising strategy for functionalization. The reaction could potentially be directed to various positions (e.g., C-1, C-3, C-6, C-8) depending on the catalyst system employed. Steric hindrance and the electronic influence of the fluorine atom and the fused pyrrole ring would be the key determinants of the reaction's outcome. This method provides a pathway to boronic acid or boronic ester derivatives of this compound, which are powerful intermediates for further derivatization.

Derivatization and Scaffold Functionalization

The reactivity patterns and C-H functionalization strategies discussed above open numerous avenues for the derivatization of the this compound scaffold. The resulting functionalized indolizines can serve as versatile building blocks for more complex molecules. acs.org

Via Electrophilic Substitution : Introduction of functional groups at C-1 and C-3 provides handles for further chemistry. For example, a 3-bromo-5-fluoroindolizine could undergo various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Via Nucleophilic Substitution : Displacement of the C-5 fluorine with various nucleophiles provides direct access to a range of 5-substituted indolizines, including ethers, amines, and sulfides, which are difficult to access through other means.

Via C-H Functionalization Products : Lithiated intermediates can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install diverse functional groups. Similarly, the boronic ester derivatives from C-H borylation are key precursors for Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

This multi-faceted reactivity makes this compound a versatile platform for creating libraries of complex molecules. By combining pre- and post-functionalization strategies, various functional groups can be installed on the scaffold under mild conditions, making it a valuable tool in drug discovery and materials science. acs.org

Introduction of Diverse Functional Groups (e.g., esters, amines, alkynes, carbonyls)

The functionalization of the this compound core is pivotal for creating a library of derivatives for further investigation. Various synthetic methodologies have been developed to introduce a range of functional groups, each imparting distinct chemical properties to the molecule.

One prominent strategy involves a domino Michael/SN2/aromatization annulation reaction. This metal-free approach allows for the construction of functionalized indolizine rings from precursors like 2-pyridylacetates and bromonitroolefins. acs.orgnih.gov This method is robust, tolerating a wide array of substituents on the reactants and affording the desired indolizine products in moderate to excellent yields. acs.orgnih.gov For instance, the reaction can incorporate aryl, heteroaryl, and even alkyl groups, demonstrating its versatility. acs.orgnih.gov

The introduction of an ester group , specifically a methyl ester at the 1-position, is a common transformation that serves as a handle for further modifications. This is often achieved by using methyl 2-pyridylacetate (B8455688) as a starting material in cascade reactions. acs.orgnih.gov

Carbonyl groups , such as trifluoroacetyl groups, can be introduced onto the indolizine ring system through acylation reactions. For example, indolizines can undergo trifluoroacetylation, typically at the 3-position, which is electronically favored for electrophilic attack. researchgate.net

While direct methods for introducing amines and alkynes onto a pre-formed this compound are less commonly documented in isolation, their incorporation is often achieved by building the indolizine ring from functionalized precursors. The versatility of multicomponent reactions allows for the integration of diverse functionalities during the ring-formation process itself. chim.it

Below is a table summarizing the synthesis of various functionalized indolizines, showcasing the scope of the cascade reaction strategy.

Entry2-Alkylazaarene DerivativeBromonitroolefin DerivativeProductYield (%)
1Methyl 2-pyridylacetate(E)-(2-bromo-2-nitrovinyl)benzeneMethyl 3-nitro-2-phenylindolizine-1-carboxylate95
2Methyl 2-pyridylacetate1-((E)-2-bromo-2-nitrovinyl)-2-chlorobenzeneMethyl 2-(2-chlorophenyl)-3-nitroindolizine-1-carboxylate99
3Methyl 2-pyridylacetate1-((E)-2-bromo-2-nitrovinyl)-4-fluorobenzeneMethyl 2-(4-fluorophenyl)-3-nitroindolizine-1-carboxylate92
4Ethyl 2-(pyridin-2-yl)acetate(E)-(2-bromo-2-nitrovinyl)benzeneEthyl 3-nitro-2-phenylindolizine-1-carboxylate93
Data derived from studies on the metal-free synthesis of functionalized indolizines. acs.orgnih.gov

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govresearchgate.net This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route. nih.gov

For heterocyclic compounds, LSF often targets C-H bonds, converting them into new C-O, C-N, or C-C bonds. nih.gov While specific examples detailing the LSF of a fully formed this compound are emerging, the principles are drawn from extensive work on other N-heterocycles. nih.govrsc.org Copper-catalyzed C-H functionalization is a common technique used to introduce groups like hydroxyls, azides, and cyanides onto heterocyclic scaffolds. nih.govrsc.org These methods can enhance the pharmacological profile of a molecule by introducing new points of interaction with biological targets. researchgate.net The application of these established LSF techniques to the this compound core represents a promising frontier for diversifying its derivatives and exploring their potential applications. nih.govresearchgate.net

Pericyclic Reactions and Cycloadditions Involving Fluoroindolizines

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis for constructing ring systems with high stereospecificity. adichemistry.comlibretexts.org Indolizine and its derivatives are known to participate in such transformations, particularly cycloaddition reactions, where they can act as the π-electron system.

The indolizine nucleus is electron-rich and can undergo [8π+2π] cycloaddition reactions with electron-deficient alkynes. nih.gov For example, a synthesized indolizine derivative bearing a methyl ester can react with diethyl acetylenedicarboxylate (B1228247) (DEAD) in the presence of a copper catalyst to form a pyrrolo[2,1,5-cd]indolizine system. nih.gov This transformation is an oxidative cycloaddition that expands the fused heterocyclic structure. nih.gov

Another major class of pericyclic reactions is the 1,3-dipolar cycloaddition. nih.govnih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. Pyridinium (B92312) ylides, which are key intermediates in the synthesis of the indolizine ring itself, are classic 1,3-dipoles. chim.it The reaction of a fluorinated pyridinium ylide with an electron-deficient alkene or alkyne constitutes a primary method for constructing the fluoroindolizine core. researchgate.net The nature of the dipolarophile can introduce a wide variety of substituents into the final indolizine product. researchgate.net

The table below illustrates a key cycloaddition reaction for expanding the indolizine core.

Indolizine ReactantDienophileCatalystProductYield (%)
Methyl 3-nitro-2-phenylindolizine-1-carboxylateDiethyl acetylenedicarboxylateCu(OAc)₂Diethyl 5-methyl 3-nitro-4-phenylpyrrolo[2,1,5-cd]indolizine-1,2,5-tricarboxylate61
Data from a study on the transformation of synthesized indolizines. nih.gov

Influence of Fluorine Atom on Reactivity and Regioselectivity

The introduction of a fluorine atom at the 5-position of the indolizine ring has a profound effect on the molecule's reactivity and the regioselectivity of its chemical transformations. Fluorine is the most electronegative element, and its primary influence stems from a strong electron-withdrawing inductive effect (-I effect).

This inductive withdrawal of electron density deactivates the entire aromatic system towards electrophilic attack compared to a non-fluorinated indolizine. The indolizine system is inherently electron-rich, particularly the five-membered pyrrole-like ring. The fluorine atom on the six-membered pyridine-like ring modulates this electron density.

The position of electrophilic attack on the indolizine nucleus is a key aspect of its reactivity. Typically, electrophiles attack the 1- or 3-position of the five-membered ring due to the higher electron density at these positions. The presence of the 5-fluoro substituent can influence the relative reactivity of these sites. By withdrawing electron density through the sigma framework, the fluorine atom can subtly alter the electron distribution in the π-system, thereby directing the regiochemical outcome of reactions. researchgate.net For instance, in electrophilic acylations, the substituent is directed predominantly to the 3-position, a preference that is reinforced by the electronic nature of the fluorinated ring. researchgate.net

In nucleophilic reactions, the effect of the fluorine atom is also significant. The electron-withdrawing nature of fluorine can make the indolizine ring more susceptible to nucleophilic attack, particularly on the six-membered ring where the fluorine is located. This effect is critical in reactions like intramolecular SNV (nucleophilic vinylic substitution) which can be a key step in the formation of the this compound ring itself from acyclic precursors. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 Fluoroindolizine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds like 5-fluoroindolizine, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, offers a comprehensive analysis.

1H and 13C NMR for Carbon-Hydrogen Framework Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of indolizine (B1195054) derivatives. core.ac.ukrsc.orgrsc.org The chemical shifts of protons and carbons are influenced by the electron density and the presence of neighboring atoms. In the case of this compound, the fluorine atom's electron-withdrawing nature affects the chemical shifts of nearby protons and carbons.

One- and two-dimensional ¹H and ¹³C NMR analyses allow for the complete assignment of all signals and the measurement of coupling constants. core.ac.uk The chemical shift data for various indolizine derivatives have been extensively studied, providing a basis for comparison. rsc.orgrsc.orgnipne.ro For instance, in substituted indolizines, the protons of the heterocyclic rings appear in the aromatic region of the ¹H NMR spectrum. nipne.ro

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indolizines

NucleusChemical Shift (ppm)Notes
¹H (Aromatic)6.5 - 9.6The exact shifts depend on the substituents and their positions on the indolizine core. rsc.orgnipne.ro
¹³C (Aromatic)110 - 165The presence of electron-withdrawing or donating groups can significantly alter the chemical shifts. rsc.orgmdpi.com

This table provides generalized chemical shift ranges. Specific values for this compound would require experimental data for that particular compound.

19F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated organic molecules due to its high sensitivity and wide chemical shift range. nih.govlcms.cz The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. nih.gov This allows for the detection of subtle changes in molecular structure and conformation. nih.gov

The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlap, simplifying spectral analysis. lcms.cz The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides additional structural information. mdpi.com Analysis of these coupling constants can help determine the through-bond and through-space proximity of the fluorine atom to other nuclei.

Table 2: Expected ¹⁹F NMR Characteristics for this compound

ParameterExpected ObservationSignificance
Chemical ShiftDependent on the electronic environmentProvides information about the local structure and intermolecular interactions. nih.govnih.gov
Coupling Constants (J)¹H-¹⁹F and ¹³C-¹⁹F couplingsHelps in assigning neighboring protons and carbons and provides conformational details. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. core.ac.ukrsc.orgnipne.ro

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. nipne.ro

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, providing information about the connectivity of different parts of the molecule. nipne.romdpi.com

These techniques have been successfully applied to various indolizine derivatives to confirm their structures and regioselectivity of reactions. rsc.orgnipne.ro For this compound, HMBC would be particularly useful for observing long-range couplings between the fluorine atom and distant protons or carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. surfacesciencewestern.com Each functional group has characteristic absorption frequencies, making FT-IR a powerful tool for their identification. upi.edu

For this compound, the FT-IR spectrum would be expected to show characteristic bands for the C-H, C=C, and C-N stretching and bending vibrations of the indolizine ring. researchgate.net A key feature would be the C-F stretching vibration, which typically appears in the region of 1000-1400 cm⁻¹. researchgate.net The exact position of this band can provide insights into the electronic environment of the fluorine atom.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-NStretching1200 - 1350
C-FStretching1000 - 1400 researchgate.net

This table presents typical ranges for the indicated functional groups. The precise wavenumbers for this compound may vary.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. europeanpharmaceuticalreview.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. libretexts.org Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, and it is less sensitive to water interference than FT-IR. libretexts.org

The Raman spectrum of this compound would provide a unique "fingerprint" based on its molecular vibrations. researchgate.net This can be used for identification and to study structural details. For instance, the vibrational modes of the aromatic rings would be prominent in the Raman spectrum. The C-F bond also has a characteristic Raman signal, which can be used to probe the local environment of the fluorine atom.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. This technique is fundamental in elucidating the electronic structure and properties of chromophoric systems like this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. wikipedia.orglibretexts.org For aromatic and heterocyclic compounds like indolizines, these spectra are characterized by absorption bands arising from π–π* and n–π* transitions. wikipedia.org The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are sensitive to the molecular structure, substitution patterns, and the solvent environment.

In molecules with extended π-conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) becomes smaller, leading to absorption at longer wavelengths. libretexts.org The introduction of a fluorine atom at the C-5 position of the indolizine core can influence the electronic distribution and orbital energies, thereby modulating the absorption characteristics compared to the parent indolizine. While specific spectral data for this compound is not extensively documented in readily available literature, analysis of related indolizine derivatives provides insight into their typical UV-Vis absorption properties. For instance, many indolizine derivatives exhibit strong absorption in the UV region, often with multiple bands. mdpi.com

The data below, from various indolizine derivatives, illustrates the typical absorption ranges. The precise λmax for this compound would be influenced by the electronic effects of the fluorine substituent.

Table 1: Illustrative UV-Vis Absorption Data for Indolizine Derivatives

Compound/Derivative Class Solvent Absorption Maxima (λmax, nm) Reference/Notes
General Indolizine Chromophore Various 230-400 General range for π–π* transitions.
P(V) Phthalocyanines (for comparison) DMSO ~350, ~700 Shows characteristic Q and B bands. mdpi.com
NAD⁺ (conjugated system) Aqueous 260 A biological molecule with conjugated rings. libretexts.org

This table provides representative data for related structures to illustrate typical spectral regions. Specific data for this compound is sparse.

Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. horiba.comedinst.com It provides valuable information on the excited state properties of a fluorophore, including its emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). diva-portal.org Indolizine and its derivatives are known to be fluorescent, with their emission properties being highly dependent on their substitution pattern and environment. vulcanchem.comrsc.org

The introduction of a fluorine atom can modify the photophysical properties by altering the rates of radiative (fluorescence) and non-radiative decay pathways. The investigation of this compound and its derivatives using fluorescence spectroscopy would involve measuring key parameters:

Excitation and Emission Spectra : The excitation spectrum corresponds to the absorption of energy, and the emission spectrum shows the wavelength distribution of the emitted light. The difference between the peak maxima of these two spectra is the Stokes shift. horiba.com For example, certain 5-azaindolizino-2′-deoxyuridines exhibit emission maxima around 360 nm with Stokes shifts ranging from 59 to 126 nm. rsc.org

Fluorescence Quantum Yield (ΦF) : This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. diva-portal.org Hydrogenated indolizines have been reported with quantum yields as high as 0.45. vulcanchem.com

Fluorescence Lifetime (τ) : This is the average time a molecule spends in the excited state before returning to the ground state. Time-resolved fluorescence measurements can reveal dynamic processes occurring on the nanosecond timescale. edinst.com

Table 2: Representative Photophysical Data for Fluorescent Indolizine Analogs

Compound Class Emission Maxima (λem, nm) Quantum Yield (ΦF) Stokes Shift (nm) Reference
5-Azaindolizino-2′-deoxyuridines ~360 Not specified 59–126 rsc.org
Hydrogenated Indolizines Not specified up to 0.45 Not specified vulcanchem.com
Substituted Naphtho[1,8-gh]quinolines 454–482 Not specified Not specified researchgate.net

This table presents data from analogous heterocyclic systems to indicate the potential photophysical properties. Specific values for this compound would require experimental determination.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.org

For this compound, MS analysis would first confirm its molecular weight by identifying the molecular ion peak (M⁺•). Due to the presence of fluorine, the isotopic pattern would be relatively simple as fluorine is monoisotopic (¹⁹F).

The fragmentation of indolizine derivatives under electron impact or other ionization methods provides a roadmap of the molecule's structure. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of substituent groups and the rupture of the heterocyclic rings. raco.catresearchgate.net For indolizine derivatives, a dominant fragmentation pathway can be the loss of alkyl side chains. vulcanchem.com The fragmentation of the protonated molecule of 5-fluorouracil (B62378) (a different fluorinated heterocycle) shows a transition from m/z 128.92 to 41.68, indicating the loss of specific fragments. mdpi.com While the exact fragmentation pattern of this compound would need to be determined experimentally, it is expected to involve characteristic losses related to the bicyclic core and the fluorine substituent.

Table 3: Illustrative Mass Spectrometry Fragmentation Data

Compound/Ion Precursor Ion (m/z) Product Ion(s) (m/z) Fragmentation Pathway Reference/Notes
5-Fluorouracil (IS) 134.80 64.10 Parent to daughter transition mdpi.com
5-Fluorouracil (Analyte) 128.92 41.68 Parent to daughter transition mdpi.com
5-Fluorouridine ([M-H]⁻) 261.22 Varies Partial fragmentation researchgate.net

This table shows examples of MS data for other fluorinated heterocycles and related compounds. The specific fragmentation of this compound would be unique to its structure.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Structural studies on various indolizine derivatives have been reported, revealing key architectural features. For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate was determined to be in the monoclinic crystal system with the space group P 2₁/n. mdpi.comnih.gov The analysis of another indolizine derivative showed a chair conformation for the six-membered ring and a flat-envelope conformation for the five-membered ring of the octahydroindolizine (B79230) moiety. stuba.sk These studies highlight the detailed conformational information that can be obtained. For this compound, X-ray analysis would reveal how the fluorine substituent influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 4: Example Crystallographic Data for Indolizine Derivatives

Compound Crystal System Space Group Unit Cell Dimensions Reference
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate Monoclinic P 2₁/n a = 12.0497 Å, b = 17.8324 Å, c = 19.6052 Å, β = 100.372° mdpi.comnih.gov
(6S,7R,8R,8aS)-7-bromo-6-(2-bromoethyl)-3-oxooctahydroindolizin-8-yl acetate Tetragonal P4₃ a = 15.635 Å, b = 15.635 Å, c = 12.2472 Å stuba.sk

This table provides crystallographic data for complex indolizine derivatives. The data for the simpler this compound molecule would be different but obtainable through similar analysis.

Advanced Hyphenated Techniques in Structural Characterization

Hyphenated techniques combine a separation method, typically chromatography, with a spectroscopic detection method online. nih.govchemijournal.com This approach provides a powerful tool for the analysis of complex mixtures and the comprehensive characterization of individual components. For the study of this compound and its derivatives, particularly in synthetic reaction mixtures or biological samples, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (LC-NMR) are invaluable. researchgate.net

LC-MS and LC-MS/MS : This is one of the most widely used hyphenated techniques. researchgate.net It couples the separation power of high-performance liquid chromatography (HPLC) with the detection and identification capabilities of mass spectrometry. actascientific.com It would allow for the separation of this compound from impurities or other derivatives, followed by immediate mass analysis to confirm its identity and provide structural information through tandem MS (MS/MS) fragmentation. nih.gov

GC-MS : For volatile and thermally stable derivatives of this compound, GC-MS offers high-resolution separation and sensitive detection. chemijournal.com The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer for analysis. chemijournal.com

LC-NMR : This technique directly couples HPLC with NMR spectroscopy. While less sensitive than MS, it provides complete, unambiguous structural information for components as they elute from the chromatography column, making it extremely powerful for the structural elucidation of unknown compounds or isomers. researchgate.net

The use of these hyphenated techniques enables a multi-faceted approach to structural characterization, combining separation with rich spectroscopic data to provide a complete picture of the compound's identity and purity. mdpi.com

Theoretical and Computational Studies of 5 Fluoroindolizine

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust method for probing the intricacies of molecular systems. uni-muenchen.de By approximating the complex many-electron problem, DFT allows for the accurate computation of various molecular properties. Hybrid functionals, which mix DFT with Hartree-Fock theory, are often employed to achieve a balance of accuracy and computational cost. uni-muenchen.de

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For indolizine (B1195054) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the minimum energy structure. researchgate.net This process is crucial as the geometry dictates many of the molecule's properties.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. DFT provides valuable insights into the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests a more reactive molecule. For a series of indolizine derivatives, a HOMO-LUMO gap of 4.06 eV was calculated, indicating good stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from electronic structure calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. researchgate.net

The introduction of a fluorine atom at the 5-position of the indolizine ring is expected to significantly influence its electronic properties due to fluorine's high electronegativity. This would likely lead to a redistribution of electron density and a change in the HOMO-LUMO gap compared to the parent indolizine.

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicator of chemical reactivity and stability. researchgate.net
Charge Distribution Distribution of partial charges on atoms.Predicts sites for nucleophilic and electrophilic attack.

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties, providing a means to validate experimental data and interpret spectra.

NMR Chemical Shifts: Theoretical calculations of NMR spectra are valuable for structure elucidation. DFT methods can predict the chemical shifts of 1H and 13C nuclei with reasonable accuracy, aiding in the assignment of experimental peaks. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies often show good agreement with experimental values. researchgate.net

UV-Vis Absorption: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. chemisgroup.usscirp.org These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., HOMO to LUMO). chemisgroup.usua.es For new push-pull indolizines, TD-M06-2X/6–31+G** level of theory provided vertical electronic transitions that were in good agreement with experimental absorption wavelengths. ua.es

Spectroscopic PropertyComputational MethodSignificance
NMR Chemical Shifts DFTAids in structure confirmation and spectral assignment. nih.gov
Vibrational Frequencies DFTHelps in the interpretation of IR and Raman spectra. researchgate.net
UV-Vis Absorption TD-DFTPredicts electronic transitions and absorption wavelengths. chemisgroup.usscirp.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

While specific studies on the reaction mechanisms of 5-fluoroindolizine were not found, research on related indolizine syntheses demonstrates the power of this approach. For example, DFT calculations have been used to show that certain reactions might proceed through different routes than initially proposed, such as a Minisci-type addition. rsc.org In the synthesis of other indolizine derivatives, a plausible reaction mechanism involving a 1,3-dipolar cycloaddition has been proposed and supported by computational studies. nih.gov

Many chemical reactions can potentially yield multiple products (isomers). Computational chemistry can predict which isomer is most likely to form by comparing the activation energies of the different reaction pathways leading to each product. The pathway with the lower energy barrier will be favored, thus determining the regioselectivity or stereoselectivity of the reaction.

In the context of indolizines, DFT calculations have been employed to understand how substituents affect the acidity of aromatic hydrogens, which in turn governs the regioselectivity of metalation reactions. worktribe.com The choice of base and electrophile can also influence the outcome of the reaction, and computational models can help to rationalize these observations. worktribe.com For instance, the cycloaddition of pyridinium (B92312) ylides with alkynes can lead to two regioisomers when using 3-substituted pyridines, and computational analysis can shed light on the factors controlling this selectivity. rsc.org

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

Ab Initio Molecular Dynamics (AIMD) is a powerful computational method that simulates the motion of atoms in a system over time by calculating the forces between them using quantum mechanics. readthedocs.iomdpi.com This approach avoids the use of pre-parameterized force fields, providing a more fundamental and often more accurate description of molecular behavior, especially in systems where bond breaking or formation occurs or where electronic effects are paramount. mdpi.com The simulation propagates the nuclei on the potential energy surface calculated "on-the-fly" from electronic structure theory, typically Density Functional Theory (DFT), under the Born-Oppenheimer approximation. gitlab.io

For this compound, AIMD simulations would provide critical insights into its structural dynamics. By simulating the molecule's behavior over several picoseconds, researchers can observe vibrational modes, conformational flexibility, and the dynamic stability of the fluorinated indolizine ring system. aps.org These simulations allow for the analysis of time-averaged structural parameters and their relation to thermodynamic averages, offering a window into the molecule's behavior at finite temperatures. gitlab.io While computationally expensive, AIMD provides a realistic portrayal of internuclear forces and allows for the exploration of anharmonic vibrations, which are crucial for understanding the true dynamic nature of the molecule. readthedocs.iomdpi.com Such simulations are instrumental in predicting how the molecule might behave in various environments, for instance, prior to a chemical reaction or upon interaction with a biological target.

Quantum Chemical Descriptors and Reactivity Indices

The most fundamental descriptors are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. rasayanjournal.co.in The difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Other global reactivity descriptors can be calculated from these orbital energies, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rasayanjournal.co.in The fluorine atom, being highly electronegative, is expected to significantly influence these properties in this compound, affecting the electron distribution and reactivity of the indolizine core. dergipark.org.tr Computational studies on related fluorinated heterocycles have shown that the introduction of fluorine can lead to notable changes in physicochemical and pharmacological properties. dergipark.org.tr

Below is an interactive table outlining key quantum chemical descriptors and their significance.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability of the molecule. Higher values indicate a better electron donor. rasayanjournal.co.in
LUMO Energy (ELUMO) -Represents the electron-accepting ability of the molecule. Lower values indicate a better electron acceptor. rasayanjournal.co.in
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from the molecule in its gaseous state. rasayanjournal.co.in
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule in its gaseous state. rasayanjournal.co.in
Electronegativity (χ) (I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures the resistance of the molecule to change its electron distribution or charge transfer. rasayanjournal.co.in
Electrophilicity Index (ω) χ² / (2η)Quantifies the overall electrophilic nature of the molecule. rasayanjournal.co.in

Note: The exact values for this compound require specific DFT calculations. The table provides the general definitions and significance of these widely used descriptors.

Solvation Effects on Molecular Stability and Reactivity

The surrounding solvent medium can profoundly influence the stability, structure, and reactivity of a solute molecule. frontiersin.org Computational chemistry provides methods to simulate these solvation effects, which are broadly categorized into implicit and explicit models. For a molecule like this compound, understanding its behavior in different solvents is crucial for predicting its properties in solution-phase applications.

Theoretical studies on similar fluorinated heterocyclic compounds in aqueous solutions have shown that interactions like hydrogen bonds and lp···π interactions are significant and can be competitive, influencing which solvated complexes are more stable. xhuqk.com The choice of solvent can alter reaction rates and even the preferred reaction pathway. frontiersin.org For this compound, the polarity of the solvent would interact with the molecule's dipole moment, which is influenced by the polar C-F bond. This interaction can stabilize or destabilize the ground and transition states of a reaction, thereby affecting its kinetics. frontiersin.org Furthermore, specific interactions between the solvent and the nitrogen atom or the fluorine atom of the solute can play a key role in its reactivity and molecular recognition processes. xhuqk.com

Advanced Applications of 5 Fluoroindolizine Scaffolds in Chemical Sciences

Strategic Building Blocks in Complex Organic Synthesis

The 5-fluoroindolizine core serves as a versatile platform for the construction of more elaborate molecular architectures. Its unique electronic and structural features make it a valuable precursor and intermediate in the synthesis of complex organic molecules.

Precursors for Heterocyclic Systems

The this compound scaffold is a valuable starting point for the synthesis of a variety of other heterocyclic systems. beilstein-journals.orgscirp.org The inherent reactivity of the indolizine (B1195054) ring, coupled with the electronic influence of the fluorine atom, allows for a range of chemical transformations. For instance, the nitrogen atom in the indolizine ring can be further functionalized or the ring system can be expanded or rearranged to generate novel heterocyclic structures.

One of the common strategies involves the use of pyridinium (B92312) ylides in [3+2] annulation reactions to construct the indolizine core. rsc.org Variations in this method, including metal-catalyzed reactions and the use of different starting materials like fluoronitroalkenes, have expanded the scope of accessible indolizine derivatives. rsc.org Specifically, the reaction between pyridinium salts and α-CF3 ketones has been shown to produce 2-fluoroindolizines. researchgate.netrsc.org These synthetic methodologies highlight the role of fluorinated precursors in generating functionalized indolizine skeletons.

Furthermore, the synthesis of pyrazolo[3,4-e]indolizine has been achieved through the intramolecular cyclization of a (pyrrolidin-1-yl)pyrazol-4-yl)methylene derivative, showcasing how substituted pyrazoles can act as precursors to fused indolizine systems. semanticscholar.org The strategic placement of functional groups on the this compound starting material can direct subsequent reactions to build complex, polycyclic heterocyclic frameworks.

Intermediates in Multi-Step Synthesis

In multi-step synthesis, the this compound unit can be introduced early in a synthetic sequence and then carried through several steps to afford a final target molecule. youtube.comudel.eduvapourtec.com Its stability under various reaction conditions makes it a reliable intermediate. The fluorine atom can influence the reactivity and selectivity of subsequent transformations on the indolizine ring or on appended functional groups.

A key aspect of multi-step synthesis is the convergent approach, where different fragments of a complex molecule are synthesized independently and then coupled together. scholarsresearchlibrary.com this compound derivatives can be prepared as one of these key fragments. For example, a patent describes the synthesis of methyl 6-fluoroindolizine-2-carboxylate, which then serves as an intermediate for the preparation of more complex indolizine-2-carboxamides. google.com This demonstrates the utility of the this compound scaffold as a foundational element in a longer synthetic route.

The ability to perform further chemical modifications on the this compound core is crucial. These modifications can include the introduction of various substituents at different positions of the indolizine ring, allowing for the fine-tuning of the molecule's properties for its intended application.

Contributions to Materials Science and Optoelectronics

The unique photophysical properties of indolizine derivatives have led to their investigation in the field of materials science, particularly for optoelectronic applications. acs.orgnih.gov The incorporation of a fluorine atom can further enhance these properties, making this compound a promising scaffold for the development of advanced organic materials. unizar-csic.esuni-wuerzburg.de

Development of Organic Functional Materials

Organic functional materials are designed to exhibit specific electronic, optical, or magnetic properties. unizar-csic.es Indolizine derivatives, due to their delocalized π-electron systems, are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.orgnih.govrsc.org The introduction of a fluorine atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's emission color and charge-transport properties.

Research has shown that the photophysical properties of fluorescent materials can be manipulated through systematic studies of their structure. acs.org The development of novel organic materials with tailored functionalities is an active area of research, with a focus on creating materials for applications in optics, optoelectronics, and conductivity. unizar-csic.es The synthesis of functionalized 2-fluoroindolizines has been reported, highlighting their potential use in organic semiconductors and photophysical materials. researchgate.net

Compound TypePotential ApplicationKey Structural FeatureReference
Functionalized 2-FluoroindolizinesOrganic Semiconductors, Photophysical MaterialsFluorine substitution on the indolizine core researchgate.net
Indolizine DerivativesOrganic Light-Emitting Devices (OLEDs)Appreciable photophysical properties acs.org

Use in Sensing Technologies (excluding biological detection)

The fluorescence properties of indolizine derivatives also make them suitable for use in sensing technologies. acs.org A sensor's performance is often dependent on changes in its fluorescence upon interaction with an analyte. The high sensitivity of fluorescence makes it a valuable tool in modern scientific research. acs.org

While the primary focus of indolizine research has often been on biological applications, the underlying principles of fluorescence-based sensing can be applied to non-biological systems as well. For instance, the development of chemosensors for the detection of metal ions or other small molecules is an important area of research. The this compound scaffold, with its tunable electronic properties, could be functionalized to create selective and sensitive fluorescent probes for various non-biological analytes.

Future Research Directions and Challenges in 5 Fluoroindolizine Chemistry

Discovery of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 5-fluoroindolizine and its derivatives is a paramount objective. Future research will likely pivot from classical multi-step syntheses towards more innovative and sustainable approaches. Key areas of focus include photocatalysis, mechanochemistry, and the use of novel fluorinated building blocks.

A recent development involves a two-step procedure to access 5-fluoro-7,8-dihydroindolizines from α-(trifluoromethyl)alkenes and pyrrol-2-ylacetic acids, which proceeds via a dual C–F bond cleavage. thieme-connect.com This method utilizes photocatalysis for the initial step and a subsequent base-mediated reaction at room temperature, starting from commercially available substrates. thieme-connect.com Another promising strategy is the [3+2] annulation of pyridinium (B92312) ylides with β,β-difluoro peroxides, which function as novel C2-building blocks to produce multisubstituted indolizines under mild, base-mediated conditions. researchgate.net

Sustainable methods that minimize solvent use are also gaining traction. Mechanochemical procedures, such as ball milling, offer a significant advantage by reducing or eliminating the need for organic solvents and simplifying purification processes. chemrxiv.org Similarly, one-pot grinding methods represent a solvent-free synthetic process that can minimize environmental pollution. nih.gov

Future methodologies are expected to expand upon these principles, aiming for higher atom economy, reduced energy consumption, and utilization of renewable resources. mpie.de

Synthetic Strategy Key Features Potential Advantages Relevant Findings/Citations
Photocatalysis Dual C–F bond cleavage of trifluoromethyl alkenes.Mild reaction conditions (room temperature); uses commercially available starting materials. thieme-connect.com
[3+2] Annulation Utilizes β,β-difluoro peroxides as C2-synthons with pyridinium ylides.Mild conditions; tolerates a broad range of functional groups. researchgate.net
Oxidative Annulation Copper(II) acetate-promoted reaction of α-fluoronitroalkenes with pyridinium ylides.Efficient access to 1-fluoroindolizines; tolerates various substituents. rsc.orgresearchgate.net
Mechanochemistry Solvent-free or low-solvent synthesis using mechanical force (e.g., ball milling).Reduced solvent waste; simplified purification; improved sustainability. chemrxiv.org

Exploration of Undiscovered Reactivity and Transformation Pathways

The full chemical reactivity of the this compound core remains largely uncharted territory. The presence of the fluorine atom at the C5 position significantly influences the electron distribution of the heterocyclic system, suggesting that its reactivity may differ substantially from non-fluorinated analogues.

A critical gap in the literature is the exploration of cycloaddition reactions. nih.gov The landscape of cycloaddition or addition–elimination reactions involving 1,3-dipoles and related gem-difluoroalkenes is largely unexplored, with reactions involving 2-fluoroindolizines being a rare exception. nih.govbeilstein-journals.org This indicates a significant opportunity to investigate how the this compound system participates in such transformations, potentially leading to novel fused heterocyclic systems.

Furthermore, the potential for unexpected C-F bond activation and cleavage presents another intriguing research avenue. researchgate.net Understanding the conditions under which the C-F bond can be selectively functionalized would dramatically expand the synthetic utility of 5-fluoroindolizines, allowing for late-stage diversification of the molecular scaffold. Future work should systematically investigate the reaction of this compound with various electrophiles, nucleophiles, and radical species to map its reactivity and uncover new transformation pathways.

Development of Asymmetric Synthesis for Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern chemistry. uwindsor.ca To date, the development of asymmetric methods to produce chiral this compound derivatives is an area with substantial room for growth. Most bioactive substances are optically active, and creating single enantiomers is crucial for many applications. tcichemicals.com

Future research will need to adapt established asymmetric synthesis strategies to the this compound framework. These strategies can be broadly categorized as:

Use of Chiral Auxiliaries: This involves temporarily attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.cayork.ac.uk The Evans aldol (B89426) reaction is a classic example of this approach. tcichemicals.com A successful chiral auxiliary must be readily available, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk

Chiral Reagents: In this method, a stoichiometric amount of a chiral reagent is used to control the formation of a new stereogenic center. york.ac.uk

Chiral Catalysts: This is often the most desirable approach, where a small amount of a chiral catalyst creates the desired enantiomer in large quantities. uwindsor.ca This includes metal-based catalysts and organocatalysts.

While direct asymmetric synthesis methods for this specific scaffold are still emerging, chiral separation techniques are being used. For instance, the enantiomers of ethyl 3-ethyl-8-fluoroindolizine-5-carboxylate have been successfully separated using chiral supercritical fluid chromatography (SFC), demonstrating that stable chiral derivatives can be accessed. googleapis.com The development of direct, scalable asymmetric synthetic routes remains a key challenge and a significant opportunity for innovation. drugdiscoverytrends.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. cinz.nzstolichem.comeuropa.eu For the synthesis of this compound, which may involve hazardous reagents (e.g., fluorinating agents) or highly exothermic reactions, flow chemistry provides a much safer operational window due to the small reactor volume and superior heat and mass transfer. europa.eu

Key Advantages of Flow Chemistry:

Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous intermediates or runaway reactions. europa.eu

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher purity and yields. cinz.nz

Scalability: Scaling up a process can be as simple as running the system for a longer duration or by numbering up reactors in parallel. stolichem.com

Coupling flow chemistry with automated synthesis platforms can further accelerate research. vapourtec.com Automated systems, some utilizing pre-packed reagent cartridges and pre-programmed protocols, can perform multi-step syntheses with minimal human intervention. chimia.ch This allows for high-throughput screening of reaction conditions, rapid library generation of this compound derivatives, and improved reproducibility. chimia.chnih.gov The integration of in-line analytical techniques can provide real-time data for process optimization. cinz.nz Future efforts will focus on developing robust, automated flow syntheses for key this compound building blocks and their subsequent diversification.

Advanced Computational Design of Fluoroindolizines with Tunable Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design of molecules with specific, tailored properties before their synthesis in the lab. sintef.noutwente.nl This approach dramatically accelerates the discovery process by prioritizing synthetic targets with the highest probability of success.

For this compound chemistry, computational design can be applied to:

Predict Molecular Properties: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic, optical, and thermodynamic properties of novel this compound derivatives. This is crucial for applications in materials science, where properties like emission spectra and electron affinity are critical.

Simulate Reactivity: Computational models can predict reaction pathways and activation energies, helping to rationalize observed reactivity and guide the discovery of new transformations. utwente.nl

Design for Function: By establishing structure-property relationships, algorithms can screen virtual libraries of compounds to identify candidates with optimized characteristics for a specific application. sintef.noutwente.nl For example, machine learning models can be trained on existing data to predict the properties of new, unsynthesized molecules. vapourtec.com

This design-before-synthesis paradigm, which combines computational modeling with synthetic execution, will be instrumental in unlocking the full potential of the this compound scaffold for advanced materials and other non-pharmaceutical applications. sintef.nonih.gov

Challenges in Scale-Up and Industrial Applications (excluding pharmaceutical manufacturing)

Transitioning a synthetic process from the laboratory bench to an industrial scale presents a unique set of challenges that are distinct from initial discovery. richmanchemical.comcontractpharma.com For this compound derivatives intended for applications in materials science (e.g., organic electronics) or agriculture, overcoming these hurdles is critical for commercial viability. researchgate.net

Challenge Area Specific Issues for this compound Chemistry Potential Mitigation Strategies Citations
Process Optimization & Reproducibility Reaction kinetics, mixing efficiency, and heat transfer change significantly in large reactors, potentially leading to different impurity profiles or lower yields.Detailed process understanding through Design of Experiment (DoE); use of simulation software to predict scale-dependent effects; implementation of flow chemistry. drugdiscoverytrends.comworldpharmatoday.comneulandlabs.com
Supply Chain Management Availability and cost of specialized starting materials, such as substituted fluoropyridines or specific fluorinated building blocks, in bulk quantities.Developing strong relationships with suppliers; diversifying sourcing options; designing synthetic routes that utilize readily available commodity chemicals. richmanchemical.comworldpharmatoday.com
Safety (EHS) Handling large volumes of potentially hazardous fluorinating agents, flammable solvents, or managing highly exothermic reactions (e.g., nitrations, metal-catalyzed couplings).Thorough reaction safety data generation at lab scale; designing robust hardware and control systems; utilizing inherently safer processes like flow chemistry. europa.euneulandlabs.com
Cost Control High cost of noble metal catalysts (e.g., Palladium), specialized reagents, and capital investment for large-scale equipment.Developing catalyst recycling protocols; optimizing processes to maximize yield and reduce waste (Lean manufacturing); exploring less expensive catalyst systems (e.g., copper). rsc.orgworldpharmatoday.com
Purification & Quality Control Achieving the high purity required for certain industrial applications (e.g., >99.9% for organic electronics) at a large scale can be difficult and costly.Developing robust and scalable crystallization processes to ensure consistent particle size and polymorphic form; exploring alternative purification techniques. drugdiscoverytrends.com

Successfully addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and supply chain management.

Q & A

Q. What literature search strategies ensure comprehensive coverage of this compound research?

  • Methodology : Use Scopus/PubMed with Boolean queries: (TITLE-ABS-KEY("this compound") AND (synthesis OR mechanism)). Track citations via Web of Science. Prioritize journals with high reproducibility standards (e.g., J. Org. Chem.) .

Q. How should researchers structure a manuscript to highlight this compound’s novelty?

  • Methodology : Emphasize comparative advantages over non-fluorinated analogs in the abstract. Use tables to summarize SAR (structure-activity relationship) data. In discussion, address limitations (e.g., metabolic stability) and propose follow-up studies .

Q. What frameworks evaluate the feasibility of a this compound-focused research question?

  • Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For drug discovery questions, use PICO (Population: enzyme/cell line; Intervention: derivative; Comparison: control compound; Outcome: IC50_{50}) .

Data Presentation & Ethics

Q. How should raw data from this compound studies be archived for transparency?

  • Methodology : Deposit spectral data (NMR, MS) in public repositories (e.g., Zenodo). For large datasets (e.g., high-throughput screens), use supplementary tables with metadata (instrument parameters, statistical thresholds) .

Q. What ethical considerations apply when reporting this compound’s toxicity profiles?

  • Methodology : Adhere to OECD guidelines for in vitro/in vivo assays. Clearly state LD50_{50} confidence intervals and species-specific effects. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.